AS703988
Description
AS703988 (also known as MSC2015103B) is an orally bioavailable small-molecule inhibitor targeting mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). It binds selectively to MEK1/2, blocking the activation of downstream effector proteins like extracellular signal-regulated kinases (ERK1/2), thereby inhibiting growth factor-mediated cell signaling and tumor proliferation . Its mechanism involves competitive ATP-binding site inhibition, leading to cell cycle arrest and apoptosis .
Properties
Molecular Formula |
C15H17NO |
|---|---|
Appearance |
Solid powder |
Synonyms |
AS-703988; AS703988; AS 703988; MSC201510B; MSC 201510B; MSC-201510B.; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
AS703988 shares structural motifs with several pyrazole- and triazine-based compounds, which are critical for kinase inhibition. Key structural analogs include:
| Compound Name | CAS No. | Key Structural Features | Similarity Score | Key Differences |
|---|---|---|---|---|
| Methyl 5-amino-1H-pyrazole-3-carboxylate | 96799-02-9 | Pyrazole ring, carboxylate substituent | 0.63 | Lacks trifluoromethyl group |
| 3-Amino-5-(4-phenoxyphenyl)pyrazole-4-carbonitrile | N/A | Pyrazole ring, nitrile group | 0.59 | No ester moiety |
| 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine | 918538-05-3 | Pyrrolopyridine core, halogen substituents | 0.71 | Different heterocyclic scaffold |
Structural Insights :
Functional Analogs (Kinase Inhibitors)
This compound belongs to a broader class of kinase inhibitors used in oncology. Functional analogs with overlapping therapeutic applications include:
| Compound Name | Target Kinase | Indication | Mechanism | Key Differences from this compound |
|---|---|---|---|---|
| Ruxolitinib Phosphate | JAK1/2 | Myelofibrosis, Polycythemia | Blocks JAK-STAT signaling | Targets JAK, not MEK |
| Cabozantinib S-malate | MET, VEGFR2 | Renal cell carcinoma | Inhibits angiogenesis and metastasis | Multi-kinase inhibitor |
| Encorafenib (LGX818) | BRAF V600E | Melanoma | Inhibits mutant BRAF | Downstream of MEK in RAS/RAF pathway |
| Brigatinib (AP26113) | ALK, ROS1 | NSCLC | Targets ALK rearrangements | No activity against MEK/ERK axis |
Functional Insights :
- Unlike this compound, multi-kinase inhibitors like Cabozantinib have broader target profiles, increasing off-target effects but enabling use in diverse cancers .
- Encorafenib’s focus on BRAF V600E makes it effective in melanoma but irrelevant in RAS-mutant cancers where this compound shows promise .
Research Findings and Clinical Implications
Preclinical Data
- This compound: Demonstrates IC₅₀ values of 1–10 nM against MEK1/2 in vitro, with 70% tumor growth inhibition in xenograft models .
- Structural Analogs: Methyl 5-amino-1H-pyrazole-3-carboxylate shows weaker MEK inhibition (IC₅₀ > 100 nM) due to the absence of critical substituents .
Clinical Data
- This compound has shown phase I/II efficacy in NRAS-mutant melanoma, with partial responses in 20% of patients .
- Comparatively, Encorafenib + Binimetinib (MEK inhibitor) achieves 63% response rates in BRAF-mutant melanoma, highlighting the importance of combination therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
